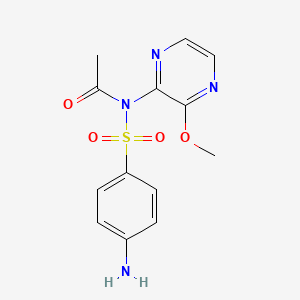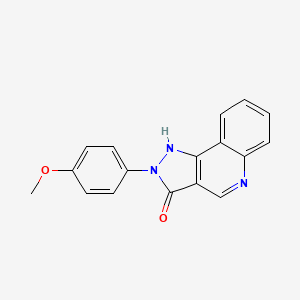
2,5-Dihydro-2-(4-methoxyphenyl)-3H-pyrazolo(4,3-c)quinolin-3-one
Overview
Description
Scientific Research Applications
CGS-9895 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving GABA receptors and benzodiazepine binding sites.
Biology: The compound is used to study the modulation of GABA receptors and their role in various physiological processes.
Medicine: CGS-9895 is investigated for its potential therapeutic effects in conditions related to GABA receptor dysfunction, such as anxiety and epilepsy.
Industry: The compound is used in the development of new pharmaceuticals targeting GABA receptors.
Mechanism of Action
CGS-9895 exerts its effects by binding to the benzodiazepine binding site of GABA receptors. It specifically enhances GABA-induced currents in receptors containing the alpha and beta subunits. The key residue for CGS-9895 modulation is the alpha1 Y209 residue at the alpha+/beta- interface. The compound also interacts with additional modulatory sites at subunit interfaces in the transmembrane domain .
Biochemical Analysis
Biochemical Properties
Cgs-9895 is known to act as a GABA antagonist via the benzodiazepine binding site of GABA receptors . It specifically enhances GABA-induced currents in receptors containing the α1 and β3 subunits . This interaction is unique as Cgs-9895 is the only known compound that can enhance GABA-induced currents in these subunit-containing receptors . The compound interacts with the extracellular α1+β3- subunit interface, which is crucial for its biochemical activity .
Cellular Effects
Cgs-9895 has been shown to influence various cellular processes. It acts as an antagonist at the benzodiazepine binding site at nanomolar concentrations but enhances GABA-induced currents via a different site present at α1β3γ2 and α1β3 receptors . This dual action can modulate the inhibitory effects of GABA in the brain, affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to enhance GABA-induced currents suggests its potential role in modulating neuronal excitability and synaptic transmission .
Molecular Mechanism
The molecular mechanism of Cgs-9895 involves its interaction with the GABA A receptors. It acts as an antagonist at the benzodiazepine binding site but enhances GABA-induced currents via a novel drug binding site at the extracellular α1+β3- interface . This interaction is dependent on the α and β subunit types forming the interface . The compound’s ability to bind to this site and enhance GABA-induced currents makes it a unique modulator of GABA A receptor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cgs-9895 have been observed to change over time. The compound acts as a null modulator (antagonist) at the high-affinity benzodiazepine binding site but enhances GABA-induced currents via a novel drug binding site . This dual action can lead to varying effects on cellular function over time, depending on the stability and degradation of the compound . Long-term studies have shown that Cgs-9895 can maintain its modulatory effects on GABA A receptors, suggesting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of Cgs-9895 vary with different dosages in animal models. In mice, doses of 3.0 and 10 mg/kg of Cgs-9895 produced dose-related antagonism of the anticonvulsant effects of diazepam . In rats, the compound did not affect performance on the rotarod but produced dose-related shifts in the diazepam dose-effect curve . These findings indicate that Cgs-9895 can modulate the effects of other drugs and has a dose-dependent impact on behavior and cellular function .
Metabolic Pathways
Cgs-9895 is involved in metabolic pathways related to GABAergic signaling. It acts as a GABA antagonist via the benzodiazepine binding site of GABA receptors . The compound’s interaction with these receptors can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding the metabolic pathways of Cgs-9895 can provide insights into its potential therapeutic applications and side effects .
Transport and Distribution
The transport and distribution of Cgs-9895 within cells and tissues involve its interaction with GABA receptors . The compound is known to enhance GABA-induced currents in receptors containing the α1 and β3 subunits . This interaction can affect the localization and accumulation of Cgs-9895 within specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
Cgs-9895 is localized at the extracellular α1+β3- subunit interface of GABA A receptors . This subcellular localization is crucial for its modulatory effects on GABA-induced currents . The compound’s ability to target specific subunit interfaces and enhance GABAergic signaling makes it a valuable tool for studying the molecular mechanisms of GABA A receptor modulation .
Preparation Methods
The synthesis of CGS-9895 involves the formation of the pyrazoloquinolinone core structure. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Quinoline ring formation: The pyrazole intermediate is then subjected to further cyclization to form the quinoline ring.
Methoxyphenyl substitution:
Industrial production methods for CGS-9895 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
CGS-9895 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline ring or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
CGS-9895 is unique in its ability to specifically enhance GABA-induced currents in receptors containing the alpha and beta subunits. Similar compounds include:
LAU-177: A pyrazoloquinolinone that enhances GABA-induced currents at various GABA receptor subtypes.
CGS-9895 stands out due to its high efficacy and selectivity for specific GABA receptor subtypes.
properties
IUPAC Name |
2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-17(21)14-10-18-15-5-3-2-4-13(15)16(14)19-20/h2-10,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHGIXILGYJOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80998971 | |
| Record name | 2-(4-Methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77779-50-1 | |
| Record name | CGS 9895 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077779501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003171322 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80998971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEN7HT4FPL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




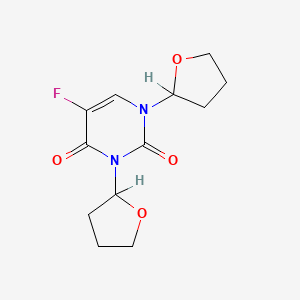

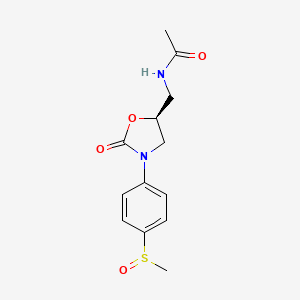
![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)
![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide](/img/structure/B1663305.png)
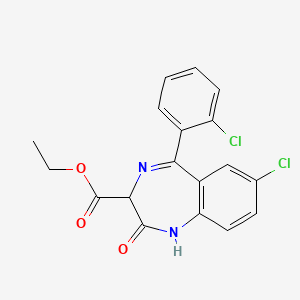
![1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol](/img/structure/B1663310.png)
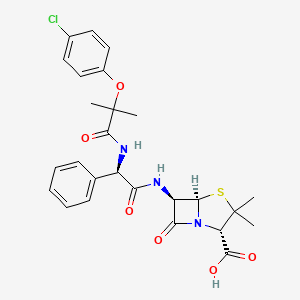
![1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one](/img/structure/B1663312.png)
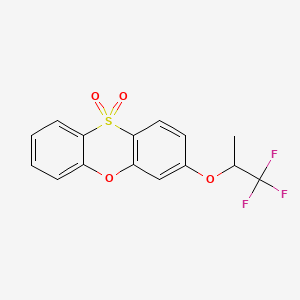
![3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B1663314.png)
![1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole](/img/structure/B1663315.png)
